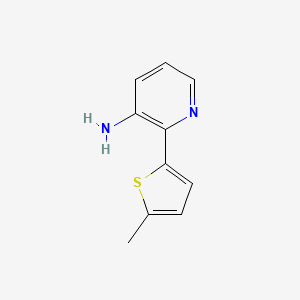

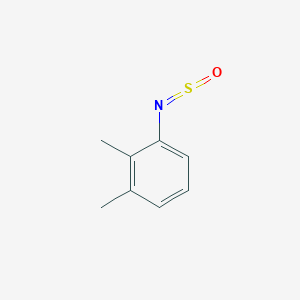

2-(5-Methylthiophen-2-yl)pyridin-3-amine

Descripción general

Descripción

2-(5-Methylthiophen-2-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H10N2S and a molecular weight of 190.27 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 2-(5-Methylthiophen-2-yl)pyridin-3-amine is1S/C10H10N2S/c1-7-5-8(6-13-7)10-9(11)3-2-4-12-10/h2-6H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-(5-Methylthiophen-2-yl)pyridin-3-amine is a powder at room temperature .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Specific Scientific Field

Environmental Science and Pollution Research

Summary of the Application

The compound is used as a corrosion inhibitor for mild steel in a 1 N HCl environment .

Methods of Application or Experimental Procedures

The corrosion inhibition potential of the compound was evaluated using weight loss, EIS, PDP, SEM, EDX, and UV–Vis spectroscopy .

Results or Outcomes

The compound exhibited excellent inhibition efficiency (99.05% at 500 ppm, 298 K) with a mixed-type inhibitory mechanism . In silico investigations using DFT computation and MD simulation complemented the experimental outcomes, revealing strong adsorbing attributes of the compound .

Optoelectronic Processes in Covalent Organic Frameworks

Specific Scientific Field

Chemical Society Reviews

Summary of the Application

The compound is used in the synthesis of electro- and photoactive Covalent Organic Frameworks (COFs) for optoelectronic applications .

Methods of Application or Experimental Procedures

The compound is integrated into the scaffolds of COFs, which are crystalline porous materials constructed from molecular building blocks using diverse linkage chemistries .

Results or Outcomes

The integration of the compound into COFs paves the way towards the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .

Prolyl-4-Hydroxylase Inhibitory Activity

Specific Scientific Field

Biochemistry

Summary of the Application

The compound is used in the initial screening for prolyl-4-hydroxylase inhibitory activity .

Methods of Application or Experimental Procedures

The inhibitory activity was performed by determining the hydroxyproline content in HSC-T6 cells .

Results or Outcomes

The results of this application were not specified in the source .

Anticonvulsant and Antimicrobial Activity

Specific Scientific Field

Pharmacology

Summary of the Application

The compound is used in the synthesis of certain new triazole Schiff bases and their derivatives .

Methods of Application or Experimental Procedures

The detailed physical and analytical data are listed in the experimental section .

Results or Outcomes

Antibacterial Activity

Specific Scientific Field

Microbiology

Summary of the Application

The compound is used in the synthesis and biological screening of certain new triazole Schiff bases and their derivatives bearing a substituted benzothiazole moiety .

Methods of Application or Experimental Procedures

The methods of application were not specified in the source .

Safety And Hazards

Propiedades

IUPAC Name |

2-(5-methylthiophen-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-4-5-9(13-7)10-8(11)3-2-6-12-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMMXGKLWOKEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methylthiophen-2-yl)pyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1430756.png)

![Benzoic acid, 4-[[(2,2,2-trichloroethoxy)sulfonyl]oxy]-, phenylmethyl ester](/img/structure/B1430762.png)

![Ethanol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, 4-methylbenzenesulfonate](/img/structure/B1430764.png)

![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(7-nitro-2H-benzimidazol-4-yl)amino]dodecanamide](/img/structure/B1430779.png)